Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-
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Overview
Description
Benzoic acid, 2,2’-[1,5-naphthalenediylbis(iminocarbonyl)]bis- is a complex organic compound characterized by its aromatic structure and multiple functional groups It contains a naphthalene core with two benzoic acid moieties connected through imino carbonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,2’-[1,5-naphthalenediylbis(iminocarbonyl)]bis- typically involves the reaction of 1,5-diaminonaphthalene with two equivalents of benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,2’-[1,5-naphthalenediylbis(iminocarbonyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino carbonyl groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or reduced aromatic compounds.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzoic acid, 2,2’-[1,5-naphthalenediylbis(iminocarbonyl)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,2’-[1,5-naphthalenediylbis(iminocarbonyl)]bis- involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, its functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different linkages or substituents.
Naphthalene derivatives: Compounds with a naphthalene core but different functional groups.
Uniqueness
Benzoic acid, 2,2’-[1,5-naphthalenediylbis(iminocarbonyl)]bis- is unique due to its specific combination of benzoic acid and naphthalene structures, linked through imino carbonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[[5-[(2-carboxybenzoyl)amino]naphthalen-1-yl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O6/c29-23(17-7-1-3-9-19(17)25(31)32)27-21-13-5-12-16-15(21)11-6-14-22(16)28-24(30)18-8-2-4-10-20(18)26(33)34/h1-14H,(H,27,29)(H,28,30)(H,31,32)(H,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNPTSUPNJJTTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=CC=C4C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360014 |
Source
|
Record name | Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129684-51-1 |
Source
|
Record name | Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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